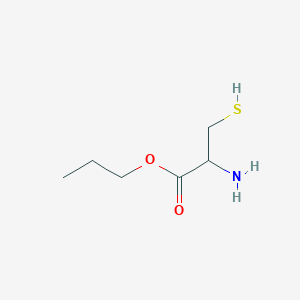

(R)-Propyl 2-amino-3-mercaptopropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-Propyl 2-amino-3-mercaptopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.23792. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidiabetic Activity

Recent studies have indicated that (R)-Propyl 2-amino-3-mercaptopropanoate and its derivatives exhibit promising antidiabetic properties. A study utilized in-silico molecular docking to evaluate the interactions of this compound with target proteins associated with diabetes. The results suggested that the compound could inhibit key enzymes involved in glucose metabolism, thereby presenting a potential therapeutic avenue for managing diabetes mellitus .

Cytotoxicity and Antitumor Effects

The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Research demonstrated that this compound induces apoptosis in cancer cells through the modulation of cellular signaling pathways. This property positions it as a candidate for further development as an anticancer agent .

Polymer Science Applications

Curing Agents in Epoxy Resins

this compound is used as a curing agent in epoxy resin formulations. Its secondary amino group facilitates cross-linking reactions, enhancing the mechanical properties of cured resins. This application is particularly valuable in coatings and adhesives, where durability and resistance to environmental factors are critical .

Thiolated Polymers for Drug Delivery

The incorporation of thiol groups from this compound into polymer matrices has been explored to improve drug delivery systems. Thiolated polymers exhibit enhanced mucoadhesion, which can increase the retention time of drugs at targeted sites, thus improving therapeutic efficacy. Studies have shown that these polymers can be tailored to control drug release profiles effectively .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cysteine proteases, which play a role in various diseases including cancer and inflammation. This inhibition can lead to therapeutic applications where modulation of enzyme activity is desired .

Synthesis of Novel Compounds

this compound serves as a precursor in the synthesis of various biologically active compounds. Its reactivity allows for the creation of complex molecules that may possess unique pharmacological properties, expanding the library of potential drug candidates available for research and development .

Data Tables

Case Studies

- Antidiabetic Compound Development : A study conducted using molecular docking techniques identified this compound as a lead compound with favorable binding interactions with target proteins involved in glucose metabolism. The findings suggest further exploration into its pharmacodynamics and pharmacokinetics.

- Epoxy Resin Formulations : Research on epoxy resins incorporating this compound demonstrated enhanced mechanical strength and resistance to environmental degradation compared to traditional formulations without this compound.

- Thiolated Drug Delivery Systems : A comparative study on thiolated versus non-thiolated polymer matrices revealed that those incorporating this compound significantly improved drug retention times and release rates, indicating its utility in developing advanced drug delivery systems.

Propiedades

Número CAS |

125511-28-6 |

|---|---|

Fórmula molecular |

C6H13NO2S |

Peso molecular |

163.23792 |

Sinónimos |

Cysteine, propyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.